molecular formula C15H15NO4 B1453125 2-(2,4-Dimethoxybenzoyl)-6-methoxypyridine CAS No. 1187168-15-5

2-(2,4-Dimethoxybenzoyl)-6-methoxypyridine

Cat. No.: B1453125
CAS No.: 1187168-15-5
M. Wt: 273.28 g/mol
InChI Key: RFLXIMFAVZCCQS-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxybenzoyl)-6-methoxypyridine is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 4 positions, and a pyridine ring substituted with a methoxy group at the 6 position

Safety and Hazards

“2,4-Dimethoxybenzoyl chloride” causes severe skin burns and eye damage. It may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

As for future directions, “2,4-Dimethoxybenzoyl chloride” could potentially be explored further in the synthesis of other compounds, given its use in the synthesis of coumestrol, chromenoflavone, and cycloartocarpesin trimethyl ether .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethoxybenzoyl)-6-methoxypyridine typically involves the acylation of 6-methoxypyridine with 2,4-dimethoxybenzoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional steps such as purification by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethoxybenzoyl)-6-methoxypyridine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (e.g., bromine) or amines (e.g., aniline) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups may yield this compound-3-carboxylic acid, while reduction of the benzoyl group may yield 2-(2,4-dimethoxybenzyl)-6-methoxypyridine.

Scientific Research Applications

2-(2,4-Dimethoxybenzoyl)-6-methoxypyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and compounds with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethoxybenzoyl)-6-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes or receptors: Modulating their activity and affecting cellular processes.

    Interacting with DNA or RNA: Influencing gene expression and protein synthesis.

    Modulating signaling pathways: Affecting cell signaling and communication.

Comparison with Similar Compounds

2-(2,4-Dimethoxybenzoyl)-6-methoxypyridine can be compared with other similar compounds, such as:

    2,4-Dimethoxybenzoyl chloride: A precursor used in the synthesis of this compound.

    2,4-Dimethoxybenzyl alcohol: A related compound with similar structural features.

    2,4-Dimethoxybenzoic acid:

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(2,4-dimethoxyphenyl)-(6-methoxypyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4/c1-18-10-7-8-11(13(9-10)19-2)15(17)12-5-4-6-14(16-12)20-3/h4-9H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFLXIMFAVZCCQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=NC(=CC=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501216273
Record name (2,4-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187168-15-5
Record name (2,4-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187168-15-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2,4-Dimethoxyphenyl)(6-methoxy-2-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501216273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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